molecular formula C9H8ClIO2 B2692405 Methyl 3-chloro-5-iodo-2-methylbenzoate CAS No. 1692477-05-6

Methyl 3-chloro-5-iodo-2-methylbenzoate

Cat. No.: B2692405
CAS No.: 1692477-05-6
M. Wt: 310.52
InChI Key: ULHZPUHUHBYNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-5-iodo-2-methylbenzoate: is an organic compound with the molecular formula C9H8ClIO2 and a molecular weight of 310.52 g/mol . It is a derivative of benzoic acid, characterized by the presence of chlorine, iodine, and methyl ester functional groups. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-5-iodo-2-methylbenzoate typically involves the esterification of 3-chloro-5-iodo-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved safety compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-5-iodo-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of new halogenated or alkylated derivatives.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 3-chloro-5-iodo-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-iodo-2-methylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the chlorine or iodine atoms are replaced by nucleophiles, leading to the formation of new compounds. In reduction reactions, the ester group is reduced to an alcohol or amine, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: Methyl 3-chloro-5-iodo-2-methylbenzoate is unique due to the presence of both chlorine and iodine atoms, which confer specific reactivity and versatility in chemical synthesis. This dual halogenation allows for a broader range of chemical transformations and applications compared to its analogs .

Properties

IUPAC Name

methyl 3-chloro-5-iodo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHZPUHUHBYNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692477-05-6
Record name methyl 3-chloro-5-iodo-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.